molecular formula C9H10N2O3 B085575 N-Methyl-N-(4-nitrophenyl)acetamide CAS No. 121-95-9

N-Methyl-N-(4-nitrophenyl)acetamide

Cat. No. B085575
Key on ui cas rn: 121-95-9
M. Wt: 194.19 g/mol
InChI Key: DKZFYTVXALXRSH-UHFFFAOYSA-N
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Patent
US08440693B2

Procedure details

To a solution of N-methyl-4-nitroaniline (200 mg, 1.31 mmol) in THF (5 ml) were successively added Et3N (0.364 ml, 2.63 mmol), acetyl chloride (0.14 ml, 1.97 mmol) and DMAP (8.0 mg, 0.066 mmol) at RT. The reaction mixture was stirred at RT for 2 h then diluted into AcOEt and washed with water. The organic layer was dried over Na2SO4, filtered and evaporated to dryness to yield the crude title compound (275 mg) as a brownish solid, which was used in the next step without further purification. HPLC: AtRet=1.17 min; LC-MS: m/z 195.4 [M+H]+; 1H NMR (400 MHz, CDCl3): 2.05 (br. s., 3H), 3.37 (s, 3H), 7.36-7.46 (m, 2H), 8.27-8.36 (m, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.364 mL
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.CCN(CC)CC.[C:19](Cl)(=[O:21])[CH3:20].CCOC(C)=O>C1COCC1.CN(C1C=CN=CC=1)C>[CH3:1][N:2]([C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1)[C:19](=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CNC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.364 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
8 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(C)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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